molecular formula C9H13NO6S B602103 DL-Normetanephrine Sulfate CAS No. 1215-29-8

DL-Normetanephrine Sulfate

Cat. No.: B602103
CAS No.: 1215-29-8
M. Wt: 263.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Normetanephrine Sulfate is a chemical compound with the IUPAC name 4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate. It is a metabolite of norepinephrine, created by the action of catechol-O-methyl transferase on norepinephrine. This compound is often used as a marker for catecholamine-secreting tumors such as pheochromocytoma .

Mechanism of Action

Target of Action

DL-Normetanephrine Sulfate is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of this compound are likely to be the same as those of norepinephrine, which include adrenergic receptors .

Mode of Action

Instead, it is a product of the metabolic breakdown of norepinephrine . The production of this compound from norepinephrine is a part of the body’s mechanism to regulate the levels of norepinephrine and control its effects .

Biochemical Pathways

This compound is part of the catecholamine metabolic pathway. Norepinephrine is metabolized by COMT to produce normetanephrine . This reaction occurs in extraneuronal tissues as well as in the adrenal medullary chromaffin cells . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to those of norepinephrine. Norepinephrine is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides . The solubility of this compound in water is 50 mg/mL , which suggests that it is readily excreted in the urine.

Action Environment

The action of this compound is influenced by various factors. For instance, certain medications can interfere with the metabolism of norepinephrine and thus affect the levels of this compound . Furthermore, the stability of this compound may be affected by environmental conditions such as temperature and pH .

Preparation Methods

The synthesis of DL-Normetanephrine Sulfate involves several steps. One common method includes the methylation of norepinephrine followed by sulfonation. The reaction conditions typically involve the use of methanol and sulfuric acid under controlled temperatures. Industrial production methods often employ large-scale reactors and automated systems to ensure consistency and purity .

Chemical Reactions Analysis

DL-Normetanephrine Sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

DL-Normetanephrine Sulfate can be compared with other similar compounds such as:

    Metanephrine: Another metabolite of catecholamines, formed from epinephrine.

    3-Methoxytyramine: A metabolite of dopamine.

    Norepinephrine: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific role as a marker for catecholamine-secreting tumors and its distinct metabolic pathway .

By understanding the properties, synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

DL-Normetanephrine sulfate is a metabolite derived from norepinephrine, primarily produced in the adrenal medulla and various extraneuronal tissues. Its biological activity is significant in the context of diagnosing catecholamine-secreting tumors, particularly pheochromocytomas and paragangliomas. This article explores its biochemical properties, diagnostic utility, and relevant case studies.

This compound is formed through the action of sulfotransferase enzymes, particularly SULT1A3, which catalyzes the sulfate conjugation of normetanephrine. This process predominantly occurs in the gastrointestinal tract, leading to elevated levels of sulfate-conjugated metabolites in circulation.

Key Metabolic Pathways

  • Formation : Normetanephrine is produced from norepinephrine via catechol-O-methyltransferase (COMT) activity.
  • Conjugation : The free normetanephrine undergoes sulfation primarily in the liver and gastrointestinal tissues.
  • Elimination : Sulfate-conjugated forms are excreted through urine, while free forms are rapidly cleared from plasma.

Diagnostic Utility

The measurement of this compound is crucial for diagnosing pheochromocytoma. The sensitivity and specificity of various diagnostic tests have been extensively studied.

Sensitivity and Specificity

  • Plasma Free Normetanephrine :
    • Sensitivity: 98%
    • Specificity: 92% .
  • Plasma Deconjugated Normetanephrine :
    • Median concentrations in patients with pheochromocytoma are significantly higher compared to healthy individuals (10-fold increase) .

Comparative Analysis of Diagnostic Tests

Test TypeSensitivitySpecificity
Plasma Free Normetanephrine98%92%
Urinary Fractionated Metanephrines97%90%
Urinary Total Metanephrines87%85%

Clinical Case Studies

Several studies highlight the role of this compound in clinical settings:

  • Case Study on Pheochromocytoma Diagnosis :
    • A cohort study involving 350 patients with confirmed pheochromocytoma demonstrated that plasma free normetanephrine levels were over 10,000 times higher than in non-tumor patients . This significant elevation aids in distinguishing between benign and malignant tumors.
  • Genotype/Biochemical Phenotype Correlation :
    • Research indicates that patients with specific genetic mutations (e.g., SDHB and SDHD) often exhibit elevated normetanephrine levels, suggesting a direct link between genotype and biochemical markers .
  • Diagnostic Challenges :
    • In certain cases, patients with small tumors or those not producing norepinephrine may present normal levels of normetanephrine, complicating diagnosis . The clonidine suppression test has been used to differentiate these cases effectively .

Research Findings

Recent research emphasizes the importance of measuring both free and sulfate-conjugated forms of normetanephrine:

  • Free vs. Sulfate-Conjugated Normetanephrine :
    • Studies show that free normetanephrine provides a stronger diagnostic signal than its sulfate-conjugated counterpart due to its rapid clearance and production directly linked to tumor activity .
  • Tumor Characteristics :
    • Pheochromocytomas can be categorized based on their biochemical profiles into noradrenergic, adrenergic, and dopaminergic phenotypes, with normetanephrine levels varying accordingly .

Properties

CAS No.

1215-29-8

Molecular Formula

C9H13NO6S

Molecular Weight

263.27

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.